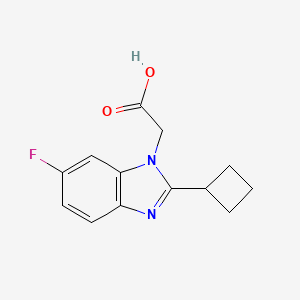

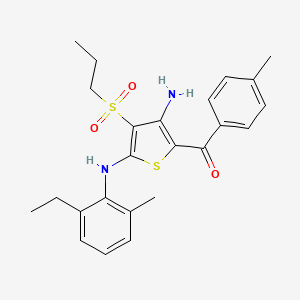

![molecular formula C12H14O2 B2760939 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone CAS No. 54064-36-7](/img/structure/B2760939.png)

1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

- The crystal structure of a derivative, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, showcases cyclohexane rings in chair and half-chair conformations, indicating its potential for complex molecular architecture (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).

Chemical Reactions and Modifications

- Research on 1,7-difunctionalized cycloheptatrienes suggests that derivatives of the parent compound undergo complex reactions, offering pathways for synthesizing novel organic molecules with potentially useful properties (M. Cavazza, Gioia Morganti, F. Pietra, 1979).

Antifolate Properties

- Synthesis and study of antifolate properties of 5,10-ethano-5,10-dideazaaminopterin, derived from 2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclopropane, indicate potential in vitro efficacy similar to methotrexate in terms of DHFR and L1210 cell growth inhibition, demonstrating the therapeutic applications of such derivatives (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).

Metabolic Interactions and Biological Studies

- A study on the interactions of major metabolites of prasugrel with cytochromes P450 highlights the biotransformation involved in the metabolism of compounds related to 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone, revealing insights into drug metabolism and pharmacokinetics (J. Rehmel, J. Eckstein, N. Farid, et al., 2006).

Spectroscopic and Calorimetric Studies

- Spectroscopic and calorimetric studies on methylenecyclopropane rearrangements triggered by photoinduced electron transfer in derivatives of 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone provide deep insights into the reaction mechanisms and energetic pathways, contributing to the understanding of organic photochemistry (H. Ikeda, K. Akiyama, Yasutake Takahashi, et al., 2003).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other cyclopropyl compounds

Biochemical Pathways

Cyclopropyl compounds are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

Its molecular weight (190.238 Da ) and LogP value (1.63 ) fall within the range generally considered favorable for oral bioavailability.

Propiedades

IUPAC Name |

1-[2-(4-methoxyphenyl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(13)11-7-12(11)9-3-5-10(14-2)6-4-9/h3-6,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFHCHHNJJMKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)

![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)

![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)

![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)

![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)

![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)